molecular formula C7H8F2N2O2 B13632683 1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid

1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B13632683
M. Wt: 190.15 g/mol
InChI Key: YKTNSBZDMVVLHI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocyclopropane derivatives, which can be functionalized through various chemical reactions . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its binding affinity and specificity to target molecules, thereby modulating biological activities

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid stands out due to its specific structural configuration, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its significance.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

1-(2,2-difluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-3-2-5(10-11)6(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

YKTNSBZDMVVLHI-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)O)(F)F

Origin of Product

United States

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